L-Arginine, L-valyl-L-threonyl-

Description

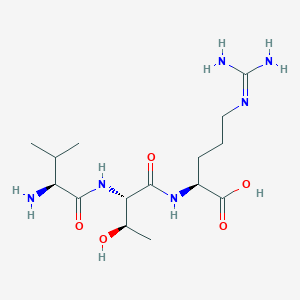

L-Arginine, L-valyl-L-threonyl- is a peptide derivative of L-arginine, a semi-essential amino acid critical for nitric oxide (NO) synthesis. L-Arginine serves as the substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO and L-citrulline . NO is a key signaling molecule involved in vasodilation, immune response, and metabolic regulation . Peptide conjugates of L-arginine are designed to target specific tissues or enzymatic pathways, such as arginase or NOS, which are implicated in cardiovascular diseases, metabolic syndrome, and neurodegenerative disorders .

Properties

CAS No. |

362603-27-8 |

|---|---|

Molecular Formula |

C15H30N6O5 |

Molecular Weight |

374.44 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H30N6O5/c1-7(2)10(16)12(23)21-11(8(3)22)13(24)20-9(14(25)26)5-4-6-19-15(17)18/h7-11,22H,4-6,16H2,1-3H3,(H,20,24)(H,21,23)(H,25,26)(H4,17,18,19)/t8-,9+,10+,11+/m1/s1 |

InChI Key |

MNSSBIHFEUUXNW-RCWTZXSCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-valyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like L-Arginine, L-valyl-L-threonyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-valyl-L-threonyl- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of L-Threonine can be oxidized to form a ketone.

Reduction: The guanidine group of L-Arginine can be reduced to form secondary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

L-Arginine, L-valyl-L-threonyl- has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cell signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, including wound healing and immune modulation.

Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Arginine, L-valyl-L-threonyl- involves its interaction with specific molecular targets and pathways:

L-Arginine: Acts as a precursor for nitric oxide (NO) synthesis, which is a critical signaling molecule in the cardiovascular system.

L-Valine: Involved in protein synthesis and muscle metabolism.

L-Threonine: Plays a role in protein synthesis and immune function.

Comparison with Similar Compounds

Structural Features :

- Key Functional Groups: The terminal guanidino group of L-arginine remains critical for NO synthesis, while the valine and threonine residues may influence peptide stability and receptor interactions .

Table 1: Structural and Functional Comparison of L-Arginine Derivatives

Key Findings :

Bioavailability and Stability :

- Free L-arginine has rapid absorption but short half-life due to arginase-mediated degradation . Peptide forms like L-Arginine, L-valyl-L-threonyl- may resist enzymatic cleavage, prolonging activity .

- Longer peptides (e.g., C₃₈H₆₉N₁₅O₁₃) exhibit reduced solubility but increased specificity for cellular uptake mechanisms .

Enzymatic Interactions: L-Arginine methyl ester (82% precursor efficacy) and L-arginyl-L-aspartate (84%) show higher NO synthetic activity than L-homoarginine (80%) . Peptide conjugates may inhibit arginase, as seen in studies where L-arginine derivatives reduced arginase activity by 30–50% at 25 mM concentrations .

Therapeutic Potential: Free L-arginine is effective in reversing endothelial dysfunction (e.g., reversing EENL-induced latency time in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.